Oct-7-EN-1-amine

Description

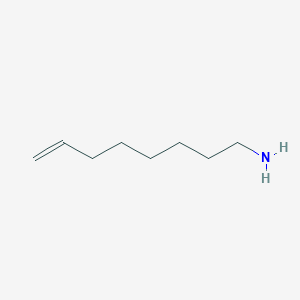

Structure

3D Structure

Properties

IUPAC Name |

oct-7-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-7-8-9/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMWBVGCEKMCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512166 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82223-49-2 | |

| Record name | Oct-7-en-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Oct-7-EN-1-amine chemical properties and structure

An In-Depth Technical Guide to Oct-7-en-1-amine: Properties, Structure, and Applications

Abstract

This compound (CAS: 82223-49-2) is a versatile bifunctional organic compound featuring a primary amine and a terminal alkene within an eight-carbon aliphatic chain.[1][2] This unique structure allows for orthogonal chemical modifications, making it a valuable building block and linker molecule in complex organic synthesis. Its applications are particularly relevant in the fields of materials science and drug development, where the amine provides a conjugation point and the alkene offers a handle for polymerization or further functionalization. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and key applications for researchers and drug development professionals.

Molecular Structure and Identity

This compound is characterized by an unbranched C8 backbone, with a primary amine (-NH₂) at one terminus (C1) and a vinyl group (C=C) at the other (C7-C8). This bifunctionality is the cornerstone of its chemical utility.

-

IUPAC Name: this compound[1]

-

Synonyms: 7-Octen-1-amine, 7-Octenylamine, 1-Amino-7-octene[1][2]

-

CAS Number: 82223-49-2[1]

-

Canonical SMILES: C=CCCCCCCN[1]

Physicochemical Properties

The physical properties of this compound are dictated by its long, nonpolar alkyl chain, which is punctuated by the polar primary amine group. This structure imparts moderate boiling points and limited water solubility.

| Property | Value | Source |

| Molecular Weight | 127.23 g/mol | [1][2][3] |

| Boiling Point | 179.9 ± 19.0 °C (Predicted) | [2] |

| Density | 0.798 ± 0.06 g/cm³ (Predicted) | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| XLogP3 | 2.2 | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are a direct consequence of its constituent functional groups.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -NH₂ Protons | δ 0.5 - 5.0 ppm (broad singlet) | Chemical shift is concentration-dependent and signal is often broad due to quadrupole broadening and hydrogen exchange. Signal disappears upon D₂O shake.[4][5] |

| CH₂ -NH₂ (α-protons) | δ ~2.7 ppm (triplet) | The adjacent electronegative nitrogen atom deshields these protons, shifting them downfield.[4][5] | |

| CH =CH₂ (vinyl) | δ ~5.8 ppm (multiplet) | The internal vinyl proton is coupled to three other protons, resulting in a complex multiplet. | |

| CH=CH₂ (vinyl) | δ ~4.9-5.0 ppm (multiplet) | The two terminal vinyl protons are diastereotopic and show distinct signals. | |

| ¹³C NMR | C H₂-NH₂ (α-carbon) | δ ~40 ppm | The carbon directly bonded to the amine is shifted downfield relative to other aliphatic carbons.[4] |

| C H=CH₂ (vinyl) | δ ~139 ppm | The internal sp²-hybridized carbon appears further downfield. | |

| CH=C H₂ (vinyl) | δ ~114 ppm | The terminal sp²-hybridized carbon is less substituted and appears more upfield. | |

| IR Spectroscopy | N-H Stretch | 3300 - 3500 cm⁻¹ (two sharp bands) | Primary amines exhibit characteristic symmetric and asymmetric N-H stretching modes.[5][6] |

| C=C Stretch | ~1640 cm⁻¹ (medium) | Characteristic absorption for a non-conjugated double bond. | |

| C-N Stretch | 1000 - 1250 cm⁻¹ (medium) | Corresponds to the stretching vibration of the aliphatic carbon-nitrogen bond.[4] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 127 | The molecular weight is an odd number, consistent with the Nitrogen Rule for a compound containing a single nitrogen atom.[5] |

| Major Fragments | m/z = 30 (base peak) | Results from characteristic α-cleavage, leading to the formation of a stable [CH₂=NH₂]⁺ ion.[5] |

Synthesis and Reactivity

Synthetic Routes

A direct and industrially relevant method for synthesizing this compound is through the reductive amination of its corresponding aldehyde, 7-octen-1-al.[7] This method leverages a readily available starting material and proceeds in a single, efficient step.

Experimental Protocol: Reductive Amination of 7-Octen-1-al This protocol is a representative procedure based on established chemical principles for reductive amination.[7][8]

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 7-octen-1-al (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon, 5-10 mol%).

-

Ammonia Addition: The reactor is sealed and cooled. An excess of ammonia (NH₃, >10 eq) is then introduced into the vessel. Causality: A large excess of ammonia is used to favor the formation of the primary amine and minimize the side reaction of the product amine with the starting aldehyde, which would lead to secondary amine formation.[9]

-

Hydrogenation: The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 50-100 bar) and heated to the reaction temperature (e.g., 80-120 °C). The reaction mixture is agitated vigorously.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

-

Workup: After cooling and venting, the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.

-

Purification: The crude this compound is purified by fractional distillation under vacuum to yield the final product.

Chemical Reactivity: A Bifunctional Platform

The synthetic value of this compound lies in the distinct reactivity of its two functional groups, which can often be addressed selectively.

-

Reactions of the Primary Amine: The lone pair of electrons on the nitrogen atom makes the amine group both basic and nucleophilic.[10] It readily undergoes acylation with acyl chlorides or anhydrides to form stable amides, reacts with sulfonyl chlorides in the Hinsberg test, and can be alkylated with alkyl halides.[9][10] Furthermore, it can condense with aldehydes or ketones to form imines, a key step in reductive amination pathways.[8][11]

-

Reactions of the Terminal Alkene: The π-bond of the alkene is a site of electron density, making it susceptible to attack by electrophiles. It can be hydrogenated to the corresponding saturated alkane (octylamine), undergo hydroboration-oxidation to yield the terminal alcohol (8-aminooctan-1-ol), or be epoxidized. The alkene also enables participation in powerful carbon-carbon bond-forming reactions, such as olefin metathesis, or polymerization.

Applications in Research and Drug Development

The bifunctional nature of molecules like this compound is a critical asset in modern molecular design, particularly in pharmaceuticals and biotechnology.[12]

-

Bifunctional Linkers: In drug development, linkers are used to connect two distinct molecular entities, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[12] this compound serves as a blueprint for such linkers. The amine group provides a handle for conjugation to a carboxylic acid on a protein or drug, forming a stable amide bond. The terminal alkene can be further modified—for example, through thiol-ene "click" chemistry—to attach the second component.

-

Building Blocks for APIs: Amines are fundamental components in a vast array of Active Pharmaceutical Ingredients (APIs), including antidepressants, antihistamines, and anesthetics.[13] The primary amine in this compound can act as a key pharmacophore or be used to append the C8 chain to a core scaffold, potentially enhancing properties like lipophilicity and cell membrane permeability, which can improve a drug's efficacy and bioavailability.[13]

-

Surface Functionalization: In materials science and diagnostics, the amine group can be used to anchor the molecule to surfaces (e.g., silica or gold nanoparticles), while the alkene end remains available for further chemical elaboration, allowing for the creation of specialized materials or biosensors.[12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling precautions can be inferred from similar aliphatic primary amines like octylamine.[14][15]

-

Hazards: Assumed to be corrosive and capable of causing severe skin burns and eye damage.[15][16] Vapors may be harmful if inhaled and can cause respiratory irritation.[14][17] The compound may also be flammable.[16]

-

Personal Protective Equipment (PPE): All handling should be conducted in a well-ventilated chemical fume hood.[17] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[15][17]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bifunctional Linkers: The Versatile Backbone of Molecular Design. Retrieved from [Link]

-

PubChem. (n.d.). 7-Octyn-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemEurope.com. (2025, January 31). Novel bifunctional catalyst enables new applications. Retrieved from [Link]

-

PubChem. (n.d.). Oct-7-en-3-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof.

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

ResearchGate. (2022). Proposed primary amine bifunctional catalyst that catalyzes the diastereoselective and enantioselective Michael addition of ketones to dehydroalanine derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Retrieved from [Link]

-

Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Octanamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactions of Amines. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 7-octen-1-ol. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Chemical Properties of Amines. Retrieved from [Link]

-

ACS Publications. (2025, December 15). Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). Retrieved from [Link]

-

University of Illinois. (n.d.). Chapter 23 The Chemistry of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. Retrieved from [Link]

-

Chad's Prep. (2021, April 29). 22.3 Synthesis of Amines. Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound | C8H17N | CID 12878169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Octen-1-amine | 82223-49-2 [amp.chemicalbook.com]

- 3. Oct-7-en-3-amine | C8H17N | CID 55253443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. nbinno.com [nbinno.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. tri-iso.com [tri-iso.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 7-Octen-1-amine from 7-Octen-1-ol

This guide provides a comprehensive overview of the synthetic pathways for the conversion of 7-octen-1-ol to 7-octen-1-amine, a valuable bifunctional molecule with applications in the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of a terminal double bond and a primary amine group makes it a versatile building block for further chemical modifications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed exploration of various synthetic strategies, complete with mechanistic insights, experimental protocols, and comparative data.

Introduction

The transformation of alcohols to primary amines is a fundamental conversion in organic synthesis. While seemingly straightforward, the direct replacement of a hydroxyl group with an amino group presents several challenges, including the poor leaving group ability of the hydroxide ion and the potential for over-alkylation of the amine product. This guide will explore four distinct and reliable strategies for the synthesis of 7-octen-1-amine from 7-octen-1-ol, each with its own set of advantages and considerations. The choice of a particular method will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the tolerance of other functional groups in more complex substrates.

The four primary synthetic routes that will be discussed are:

-

Two-Step Synthesis via Oxidation and Reductive Amination: An indirect yet robust method involving the initial oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination.

-

The Mitsunobu Reaction: A powerful and versatile one-pot method for the direct conversion of alcohols to a variety of functional groups, including protected amines or azides, which can then be readily converted to the primary amine.

-

Activation and Nucleophilic Substitution: A classical two-step approach where the hydroxyl group is first converted into a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine surrogate.

-

Direct Catalytic Amination: An atom-economical approach that directly converts the alcohol to the amine using ammonia in the presence of a suitable catalyst.

Two-Step Synthesis via Oxidation and Reductive Amination

This reliable, two-step sequence first involves the oxidation of 7-octen-1-ol to the intermediate aldehyde, 7-octen-1-al. This aldehyde is then converted to the target primary amine, 7-octen-1-amine, through reductive amination. This method offers excellent control and is often high-yielding.

Step 1: Oxidation of 7-Octen-1-ol to 7-Octen-1-al

The selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid is crucial. Several mild oxidation protocols are suitable for this transformation, with Swern oxidation and pyridinium chlorochromate (PCC) oxidation being two of the most common and effective methods.[1][2][3][4][5]

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine.[1][2][5] The low temperature is critical to prevent side reactions and decomposition of the active oxidant. It is a metal-free and generally high-yielding method, but the formation of volatile and malodorous dimethyl sulfide is a notable drawback.[4]

-

PCC Oxidation: Pyridinium chlorochromate is a milder alternative to other chromium-based oxidants and is effective for the conversion of primary alcohols to aldehydes. The reaction is typically carried out at room temperature in a chlorinated solvent like dichloromethane. While convenient, PCC is a chromium(VI) reagent and thus poses toxicity and disposal concerns.[3]

-

To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of dimethyl sulfoxide (2.2 eq.) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the mixture for 15 minutes at -78 °C to form the active oxidant.

-

Add a solution of 7-octen-1-ol (1.0 eq.) in DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir for 30-45 minutes at this temperature.

-

Add triethylamine (5.0 eq.) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 7-octen-1-al, which can be purified by flash chromatography.

Step 2: Reductive Amination of 7-Octen-1-al

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds.[6][7][8][9] The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then reduced to the amine. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation as it is selective for the protonated imine (iminium ion) over the starting aldehyde.[6][7][10]

-

Choice of Reducing Agent: Sodium cyanoborohydride is particularly effective because it is a milder reducing agent than sodium borohydride (NaBH₄) and is stable under the weakly acidic conditions (pH 6-7) required for imine formation.[10] This selectivity minimizes the reduction of the starting aldehyde.

-

Ammonia Source: An excess of ammonia (often as ammonium acetate or a solution of ammonia in an alcohol) is used to drive the equilibrium towards imine formation.

-

To a solution of 7-octen-1-al (1.0 eq.) in methanol, add a solution of ammonia in methanol (e.g., 7N, 10-20 eq.).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid to destroy any remaining hydride reagent.

-

Basify the reaction mixture with an aqueous solution of sodium hydroxide.

-

Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 7-octen-1-amine can be purified by distillation under reduced pressure or by flash column chromatography.

Workflow for Two-Step Synthesis via Oxidation and Reductive Amination

Caption: Oxidation followed by reductive amination.

The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful one-pot method for the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of configuration.[11][12][13][14] For the synthesis of primary amines, the alcohol is typically reacted with a nitrogen nucleophile such as hydrazoic acid (HN₃) or phthalimide.

Mitsunobu Reaction with an Azide Source

In this variation, 7-octen-1-ol is converted to 7-octen-1-azide using a phosphine (typically triphenylphosphine, PPh₃), an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), and an azide source like diphenylphosphoryl azide (DPPA) or hydrazoic acid.[15] The resulting azide is then reduced to the primary amine in a subsequent step.

-

Reagent Combination: The combination of a phosphine and an azodicarboxylate generates a phosphonium salt intermediate that activates the hydroxyl group of the alcohol, making it a good leaving group.[12]

-

Azide Source: Diphenylphosphoryl azide is often preferred over the highly toxic and explosive hydrazoic acid for safety reasons.[15]

Step 1: Mitsunobu Reaction to form 7-Octen-1-azide

-

To a solution of 7-octen-1-ol (1.0 eq.), triphenylphosphine (1.5 eq.), and diphenylphosphoryl azide (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (1.5 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate 7-octen-1-azide.

Step 2: Staudinger Reduction of 7-Octen-1-azide

The Staudinger reduction is a mild and chemoselective method for the reduction of azides to amines using a phosphine, typically triphenylphosphine, followed by hydrolysis.[16][17][18][19][20]

-

Dissolve the 7-octen-1-azide (1.0 eq.) in a mixture of THF and water.

-

Add triphenylphosphine (1.1 eq.) and stir the reaction mixture at room temperature.

-

The reaction can be heated to reflux to increase the rate.

-

Monitor the reaction by TLC for the disappearance of the azide.

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

-

Purify the resulting 7-octen-1-amine by distillation or column chromatography.

Mitsunobu Reaction with Phthalimide (Gabriel Synthesis)

An alternative to the azide route is the use of phthalimide as the nitrogen nucleophile in the Mitsunobu reaction.[12][14] This forms an N-alkylated phthalimide, which can then be cleaved to release the primary amine. This overall process is a variation of the Gabriel synthesis.[21][22][23][24][25]

Step 1: Mitsunobu Reaction with Phthalimide

-

To a solution of 7-octen-1-ol (1.0 eq.), phthalimide (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C, add DIAD (1.5 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture and purify the crude N-(7-octenyl)phthalimide by flash chromatography.

Step 2: Hydrazinolysis of N-(7-octenyl)phthalimide

-

Dissolve the N-(7-octenyl)phthalimide (1.0 eq.) in ethanol.

-

Add hydrazine hydrate (10-20 eq.) and heat the mixture to reflux for several hours.

-

A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture, filter off the precipitate, and wash it with ethanol.

-

Concentrate the filtrate and purify the resulting 7-octen-1-amine by distillation or chromatography.

Workflow for Mitsunobu Reaction Pathways

Sources

- 1. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. glasp.co [glasp.co]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 16. grokipedia.com [grokipedia.com]

- 17. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 18. mdpi.com [mdpi.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Staudinger Reaction [organic-chemistry.org]

- 21. chemistnotes.com [chemistnotes.com]

- 22. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 25. jk-sci.com [jk-sci.com]

A Technical Guide to the Spectroscopic Characterization of Oct-7-enylamine

This guide provides an in-depth analysis of the spectroscopic data for oct-7-enylamine, a bifunctional molecule featuring a primary amine and a terminal alkene. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles of spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Introduction: The Structural Significance of Oct-7-enylamine

Oct-7-enylamine (C₈H₁₇N) is a valuable building block in organic synthesis, offering two reactive sites: the nucleophilic primary amine and the electrophilically receptive terminal double bond. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide explains the causal relationships between the molecular structure of oct-7-enylamine and its spectral features, providing a framework for empirical data interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For oct-7-enylamine, both ¹H and ¹³C NMR provide a detailed map of the carbon and hydrogen environments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of oct-7-enylamine is predicted to show distinct signals corresponding to the protons of the terminal alkene, the protons on the carbon adjacent to the nitrogen, the aliphatic chain protons, and the amine protons themselves.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.8 | ddt | 1H | H-7 | The vinyl proton on C7 is coupled to the terminal vinyl protons (H-8) and the allylic protons (H-6), resulting in a complex multiplet. Its downfield shift is characteristic of protons on sp² hybridized carbons.[1][2] |

| ~4.9-5.0 | m | 2H | H-8 | These terminal alkene protons are diastereotopic and exhibit complex splitting due to geminal and vicinal coupling.[2][3] They appear significantly downfield due to the anisotropy of the π-system. |

| ~2.7 | t | 2H | H-1 | Protons on the carbon alpha to the electron-withdrawing nitrogen atom are deshielded and thus shifted downfield compared to other methylene groups in the alkyl chain.[4][5] |

| ~2.0 | q | 2H | H-6 | These allylic protons are deshielded by the adjacent double bond, causing a downfield shift relative to the other alkyl protons. |

| ~1.4-1.5 | m | 2H | H-2 | Protons on the carbon beta to the amine show a slight downfield shift. |

| ~1.3 | m | 6H | H-3, H-4, H-5 | The signals for the remaining methylene groups in the alkyl chain overlap in this region, typical for long aliphatic chains. |

| ~1.1 | br s | 2H | -NH₂ | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[4][6] The signal is often broad and may not show coupling to adjacent protons.[4] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon environment within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~139 | C-7 | The internal sp² carbon of the terminal alkene appears at a lower field than the terminal sp² carbon.[2] |

| ~114 | C-8 | The terminal sp² carbon of the alkene is shielded relative to the substituted C-7.[2] |

| ~42 | C-1 | The carbon atom directly bonded to the electronegative nitrogen is significantly deshielded and shifted downfield.[4][7] |

| ~34 | C-6 | The allylic carbon is slightly deshielded due to its proximity to the double bond. |

| ~33 | C-2 | The carbon beta to the amine group. |

| ~29 | C-4, C-5 | Carbons in the middle of the alkyl chain have similar chemical environments and may overlap. |

| ~26 | C-3 | The carbon gamma to the amine group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of oct-7-enylamine in ~0.7 mL of deuterated chloroform (CDCl₃).[8] CDCl₃ is a common choice for its ability to dissolve many organic compounds and its single residual proton peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Instrumentation: Acquire spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. To confirm the identity of the -NH₂ protons, a D₂O shake experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the labile amine protons to exchange with deuterium, leading to the disappearance of the -NH₂ signal from the spectrum.[4][6]

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum to observe a single sharp peak for each unique carbon. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The IR spectrum of oct-7-enylamine will be dominated by absorptions corresponding to the N-H bonds of the primary amine and the C=C and =C-H bonds of the terminal alkene.

Predicted IR Absorption Bands (Neat, ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3500 | Medium, Sharp (two bands) | N-H stretch (asymmetric & symmetric) | Primary amines exhibit two distinct N-H stretching bands in this region.[6] |

| 3075 | Medium | =C-H stretch | The stretching vibration of hydrogens attached to sp² carbons of the double bond typically appears just above 3000 cm⁻¹.[1] |

| 2850-2960 | Strong | C-H stretch (aliphatic) | These strong absorptions are due to the symmetric and asymmetric stretching of C-H bonds in the methylene groups of the alkyl chain. |

| 1640 | Medium | C=C stretch | The stretching of the carbon-carbon double bond in a terminal alkene gives a characteristic absorption in this region.[1] |

| 1550-1650 | Medium | NH₂ scissoring | This bending vibration is characteristic of primary amines.[6] |

| 990 & 910 | Strong | =C-H bend (out-of-plane) | Terminal alkenes show two strong, characteristic out-of-plane bending (wagging) absorptions.[1] These are often very useful for diagnostics. |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like oct-7-enylamine due to the minimal sample preparation required.[9]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[10] Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat oct-7-enylamine directly onto the ATR crystal.[10][11]

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.[10] The instrument measures the absorption of an evanescent wave that penetrates a short distance into the sample.[9]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For oct-7-enylamine, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation.

Molecular Ion and Fragmentation Pattern (EI-MS)

-

Molecular Ion (M⁺•): The molecular formula of oct-7-enylamine is C₈H₁₇N. According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[12] Therefore, the molecular ion peak (M⁺•) is expected at a mass-to-charge ratio (m/z) of 127. This peak may be of low abundance in long-chain amines.[12]

-

Key Fragmentation Pathways: The most significant fragmentation pathway for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[13] This cleavage results in the formation of a stable, resonance-stabilized iminium cation.

-

α-Cleavage: The primary fragmentation will be the cleavage of the C1-C2 bond, leading to the loss of a C₇H₁₄ radical. This will produce the base peak (the most intense peak) in the spectrum at m/z 30 ([CH₂=NH₂]⁺).[12][13] This peak is highly characteristic of primary amines with an unsubstituted α-carbon.[12]

-

Alkyl Chain Fragmentation: The long alkyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

-

Predicted Key Fragments in EI-MS

| m/z | Proposed Fragment | Rationale |

| 127 | [C₈H₁₇N]⁺• | Molecular Ion |

| 30 | [CH₂NH₂]⁺ | Base peak resulting from α-cleavage.[12][13] |

Experimental Protocol: GC-MS with EI Source

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing a volatile compound like oct-7-enylamine.

-

Sample Preparation: Prepare a dilute solution of oct-7-enylamine in a volatile organic solvent such as dichloromethane or hexane.

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 column). The GC will separate the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In an EI source, high-energy electrons (~70 eV) bombard the molecule, causing it to ionize and fragment.[14]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The overall process for the complete spectroscopic characterization of oct-7-enylamine can be visualized as a sequential workflow.

Caption: Workflow for the comprehensive spectroscopic characterization of oct-7-enylamine.

Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of oct-7-enylamine. ¹H and ¹³C NMR detail the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key primary amine and terminal alkene functional groups, and mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by alpha-cleavage. By understanding the predicted data and the principles behind it, researchers can confidently interpret empirical results and verify the integrity of their material.

References

-

Methylene Groups: Untangling Terminal Alkenes - YouTube. (2019). Retrieved from [Link]

-

Spectroscopy Tutorial: Alkenes and Conjugated Systems. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

GCMS Section 6.15 - Whitman People. (n.d.). Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Signal Areas. (n.d.). Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018). Retrieved from [Link]

-

What Are Common NMR Solvents? - Chemistry For Everyone - YouTube. (2025). Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions - SINTEF. (n.d.). Retrieved from [Link]

-

Video: NMR Spectroscopy Of Amines - JoVE. (2025). Retrieved from [Link]

-

Amine protons on NMR : r/OrganicChemistry - Reddit. (2023). Retrieved from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - RSC Publishing. (2015). Retrieved from [Link]

-

Why do I get a relatively tall peak at 3.82ppm for H-NMR and missing a primary amine's peak? | ResearchGate. (2015). Retrieved from [Link]

-

6.5: Amine Fragmentation - Chemistry LibreTexts. (2022). Retrieved from [Link]

-

Electron impact ionization (EI) mass spectra of n-alkylamines... - ResearchGate. (n.d.). Retrieved from [Link]

-

Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - NIH. (2019). Retrieved from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines - NIH. (n.d.). Retrieved from [Link]

-

1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

-

Convenient and Clean Synthesis of Imines from Primary Benzylamines - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

-

Gas chromatography/mass Spectrometry of Bacterial Amines - PubMed. (1985). Retrieved from [Link]

-

IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. (n.d.). Retrieved from [Link]

-

Ambient Ionization–Accurate Mass Spectrometry (AMI-AMS) for the Identification of Nonvisible Set-off in Food-Contact Materials - NIH. (n.d.). Retrieved from [Link]

-

Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines - PMC - NIH. (n.d.). Retrieved from [Link]

-

Studies in mass spectrometry. Part XII. Mass spectra of enamines - RSC Publishing. (n.d.). Retrieved from [Link]

-

This week's Mass Spec News - The Analytical Scientist. (2024). Retrieved from [Link]

-

CHEM 4610 Mass spectrometry Test October 22 2018, 539 Parker Bldg. 2:30-4:00 pm Instructor. (n.d.). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Video: NMR Spectroscopy Of Amines [jove.com]

- 5. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. jascoinc.com [jascoinc.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

Navigating the Isomeric Maze: A Technical Guide to the IUPAC Nomenclature and Synonyms of C8H17N Amines

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The precise identification and naming of chemical compounds are fundamental pillars of scientific research and development, particularly within the pharmaceutical and chemical industries. Ambiguity in nomenclature can lead to costly errors, hinder collaboration, and compromise safety. This in-depth technical guide provides a definitive resource on the IUPAC (International Union of Pure and Applied Chemistry) nomenclature and common synonyms for the diverse isomeric landscape of C8H17N amines. Authored for scientists by scientists, this document elucidates the systematic naming conventions and provides practical examples to ensure clarity and accuracy in communication and documentation.

Introduction: The Critical Role of Systematic Nomenclature

The molecular formula C8H17N represents a vast array of structural isomers, each with unique physical, chemical, and biological properties. These isomers, all sharing the same atomic composition, can exhibit profoundly different pharmacological activities, toxicological profiles, and industrial applications. The IUPAC nomenclature provides a standardized, unambiguous language for identifying these distinct molecules, which is essential for regulatory submissions, patent applications, and scientific publications. A thorough understanding of these naming conventions is not merely an academic exercise but a critical component of ensuring reproducibility, safety, and innovation in the chemical sciences. For instance, the seemingly subtle difference between isomers can be the determining factor in a drug's efficacy or toxicity.

Classification of C8H17N Amines

Amines are organic compounds derived from ammonia (NH3) where one or more hydrogen atoms have been replaced by an alkyl or aryl group.[1] The C8H17N amines are classified into three categories based on the number of alkyl substituents bonded to the nitrogen atom.[2]

-

Primary (1°) Amines: One alkyl group is attached to the nitrogen atom (R-NH2).

-

Secondary (2°) Amines: Two alkyl groups are attached to the nitrogen atom (R2-NH).

-

Tertiary (3°) Amines: Three alkyl groups are attached to the nitrogen atom (R3N).

This classification is crucial as it dictates the chemical reactivity and the specific IUPAC naming rules that apply to each isomer.

IUPAC Nomenclature: A Systematic Approach

The IUPAC system provides a logical and consistent set of rules for naming amines. The fundamental principle is to identify the longest carbon chain or the principal functional group to establish the parent name, and then to locate and name all substituents.[3]

Naming Primary (1°) Amines

For primary amines, the IUPAC system recommends two main approaches:

-

Alkanamine Nomenclature: The '-e' ending of the parent alkane is replaced with the suffix '-amine', and a number indicates the position of the amino group on the carbon chain. The chain is numbered to give the carbon atom bonded to the nitrogen the lowest possible number.[3][4]

-

Substitutive Nomenclature: The -NH2 group is treated as a substituent and named 'amino-'. This method is often used when other functional groups of higher priority are present.

Example: Naming a Branched Primary Amine

Let's consider the isomer 5-methylhexan-2-amine.

Caption: IUPAC Naming Workflow for a Primary Amine.

Naming Secondary (2°) Amines

For secondary amines, the longest alkyl chain attached to the nitrogen atom is considered the parent alkane. The other alkyl group is treated as a substituent on the nitrogen atom and is designated with the prefix 'N-'.[3][4]

Example: Naming a Secondary Amine

Let's consider the isomer N-ethylhexan-1-amine.

Caption: IUPAC Naming Convention for a Tertiary Amine.

Isomers and Synonyms of C8H17N Amines

The following tables provide a non-exhaustive list of isomers for C8H17N amines, their IUPAC names, and common synonyms. This serves as a quick reference for researchers to identify and correctly name these compounds.

Table 1: Primary (1°) C8H17N Amine Isomers

| IUPAC Name | Common Synonyms | CAS Number |

| Octan-1-amine | n-Octylamine, 1-Aminooctane, Caprylamine | 111-86-4 [5][6] |

| Octan-2-amine | 2-Aminooctane, 1-Methylheptylamine | 693-16-3 |

| 2-Methylheptan-1-amine | Isooctylamine | 543-82-8 |

| 6-Methylheptan-2-amine | 543-82-8 | |

| 2,4,4-Trimethylpentan-2-amine | tert-Octylamine | 107-45-9 [7] |

Table 2: Secondary (2°) C8H17N Amine Isomers

| IUPAC Name | Common Synonyms | CAS Number |

| N-Ethylhexan-1-amine | N-Ethylhexylamine | 20354-26-1 |

| N-Methylheptan-1-amine | 24424-76-6 | |

| N-Propylpentan-1-amine | 20193-20-8 | |

| N-Butylbutan-1-amine | Dibutylamine | 111-92-2 |

| N-Butan-2-ylbutan-2-amine | Di-sec-butylamine, Bis(1-methylpropyl)amine | 626-23-3 [8] |

Table 3: Tertiary (3°) C8H17N Amine Isomers

| IUPAC Name | Common Synonyms | CAS Number |

| N,N-Diethylethanamine | Triethylamine | 121-44-8 [9][10][11] |

| N,N-Dimethylhexan-1-amine | 7378-99-6 | |

| N-Ethyl-N-methylpentan-1-amine | 77236-62-3 | |

| N,N-Dipropylethanamine | 20634-92-8 | |

| N,N-Dimethylbutan-2-amine | Dimethyl sec-butylamine | 926-64-7 [12] |

Experimental Protocol: Isomer Differentiation by Gas Chromatography-Mass Spectrometry (GC-MS)

Differentiating between structural isomers of C8H17N amines is a common analytical challenge. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, as isomers often exhibit distinct retention times and fragmentation patterns. [13][14]

Objective

To develop and validate a GC-MS method for the separation and identification of C8H17N amine isomers in a sample mixture.

Materials and Reagents

-

C8H17N amine isomer standards (e.g., octan-1-amine, N-ethylhexan-1-amine, N,N-dipropylethanamine)

-

Solvent (e.g., Dichloromethane, HPLC grade)

-

Derivatizing agent (optional, e.g., trifluoroacetic anhydride for enhancing volatility and improving peak shape)

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)

Sample Preparation

-

Prepare individual stock solutions of each C8H17N amine isomer standard at a concentration of 1 mg/mL in dichloromethane.

-

Prepare a mixed isomer standard solution by combining equal volumes of the individual stock solutions.

-

(Optional Derivatization) To 100 µL of the mixed standard solution, add 50 µL of trifluoroacetic anhydride. Vortex for 1 minute and let it react for 15 minutes at 60°C. Cool to room temperature before injection. Derivatization can aid in the structural elucidation of the amines. [15]

GC-MS Parameters

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 30-300

Data Analysis

-

Retention Time: Compare the retention times of the peaks in the sample chromatogram with those of the individual standards.

-

Mass Spectra: Analyze the mass spectrum of each separated component. The molecular ion peak (M+) and characteristic fragment ions will help in confirming the identity of each isomer. For instance, primary amines often show a prominent peak at m/z 30 ([CH2NH2]+).

This protocol provides a robust framework for the differentiation of C8H17N amine isomers. Method optimization may be required depending on the specific isomers and the sample matrix.

Conclusion

The systematic and unambiguous naming of C8H17N amine isomers is paramount for the integrity and advancement of chemical and pharmaceutical research. This guide provides a foundational understanding of the IUPAC nomenclature rules and a practical overview of common synonyms. By adhering to these standardized conventions and employing powerful analytical techniques like GC-MS, scientists can navigate the complex world of amine isomers with confidence and precision, fostering clearer communication and accelerating the pace of discovery.

References

- BenchChem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.

- Chemistry LibreTexts. (n.d.). How to name organic compounds using the IUPAC rules.

- University of Wisconsin-Madison. (n.d.). Guidelines for Naming Amines.

- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319.

-

Wikipedia. (2024). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

- Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.

- A Level Chemistry. (2017). Nomenclature of amines.

-

Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. Retrieved from [Link]

- Brainly.in. (2024). The IUPAC name of dimethyl sec.butylamine is:.

- Easter, J., & Steiner, R. R. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(11), 4685–4692.

- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.

- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.

-

Wikipedia. (2024). sec-Butylamine. Retrieved from [Link]

- Kupriyanova, O. V., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170.

- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.

-

PubChem. (n.d.). Octylamine. Retrieved from [Link]

-

Wikipedia. (2024). Triethylamine. Retrieved from [Link]

- University of Calgary. (n.d.). Chemistry of Amines.

- Chemeurope.com. (n.d.). sec-Butylamine.

- MedchemExpress.com. (n.d.). Octylamine (n-Octylamine).

-

PubChem. (n.d.). DI-Sec-butylamine. Retrieved from [Link]

-

PubChem. (n.d.). ((R,S)-sec-Butyl)-dimethyl-amine. Retrieved from [Link]

- Scribd. (n.d.). Amines Iupac.

-

PubChem. (n.d.). tert-Octylamine. Retrieved from [Link]

-

PubChem. (n.d.). (+)-Coniine. Retrieved from [Link]

- Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ChemicalBook. (n.d.). Triethylamine CAS#: 121-44-8.

- Sciencemadness Wiki. (2023). Triethylamine.

- FooDB. (2010). Showing Compound Triethylamine (FDB010411).

- Alkyl Amines Chemicals Limited. (n.d.). TRIETHYLAMINE (TEA).

Sources

- 1. idc-online.com [idc-online.com]

- 2. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]

- 5. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Octylamine | 111-86-4 [chemicalbook.com]

- 7. tert-Octylamine | C8H19N | CID 61017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DI-Sec-butylamine | C8H19N | CID 12277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triethylamine - Wikipedia [en.wikipedia.org]

- 10. Triethylamine - Sciencemadness Wiki [sciencemadness.org]

- 11. TRIETHYLAMINE (TEA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 12. brainly.in [brainly.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 15. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of Oct-7-EN-1-amine (boiling point, solubility)

An In-Depth Technical Guide to the Physical Properties of Oct-7-en-1-amine

Introduction

This compound (C₈H₁₇N) is a primary aliphatic amine that features an eight-carbon chain with a terminal amine group and a terminal alkene group. This bifunctional nature makes it a valuable intermediate in organic synthesis. Understanding its core physical properties, such as boiling point and solubility, is fundamental for its application in research, process development, and drug discovery. This guide provides a detailed analysis of these properties, grounded in the principles of intermolecular forces and molecular structure, and outlines standardized protocols for their experimental determination.

Section 1: Boiling Point Analysis

The boiling point of a substance is a critical physical constant that reflects the strength of the intermolecular forces that must be overcome for it to transition from a liquid to a gaseous state. For this compound, these forces are a combination of van der Waals dispersion forces, dipole-dipole interactions, and hydrogen bonding.

Predicted Boiling Point

While extensive experimental data for this compound is not widely published, predictive models based on its structure provide a reliable estimate.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Predicted Boiling Point (°C) |

| This compound | C₈H₁₇N | 127.23 | 179.9 ± 19.0[1] |

Causality of Boiling Point: Intermolecular Forces

The boiling point of this compound is best understood by comparing it to analogous molecules:

-

Comparison with Alkanes: An alkane of similar molar mass, such as octane (C₈H₁₈, 114.23 g/mol ), has a significantly lower boiling point (125.7 °C). This difference is because octane molecules are nonpolar and only interact through weak van der Waals dispersion forces. The amine group in this compound introduces polarity and, more importantly, the capacity for hydrogen bonding.[2][3][4]

-

Comparison with Alcohols: The corresponding alcohol, oct-7-en-1-ol (C₈H₁₆O, 128.21 g/mol ), has a higher boiling point (188-189 °C)[5]. Although both molecules can form hydrogen bonds, the oxygen-hydrogen (O-H) bond is more polar than the nitrogen-hydrogen (N-H) bond due to oxygen's higher electronegativity.[4][6] This results in stronger hydrogen bonds between alcohol molecules, requiring more energy to overcome.[4][6]

-

Role of Hydrogen Bonding: As a primary amine, this compound has two hydrogen atoms bonded to nitrogen, allowing it to act as both a hydrogen bond donor and acceptor. This intermolecular association is a primary contributor to its relatively high boiling point compared to non-hydrogen bonding compounds of similar size.[2][7][8]

Experimental Protocol: Boiling Point Determination

This protocol describes the determination of the boiling point at atmospheric pressure using standard laboratory equipment.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of this compound and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady reflux is observed on the thermometer. The boiling point is the stable temperature at which the vapor and liquid phases are in equilibrium.

-

Data Collection: Record the temperature range from the first drop of distillate collected to when the bulk of the material has distilled.

-

Pressure Correction: Record the atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

Section 2: Solubility Profile

The solubility of a compound is determined by its ability to form favorable interactions with solvent molecules, governed by the principle of "like dissolves like." The dual functionality of this compound—a long, nonpolar hydrocarbon tail and a polar amine head—results in a varied solubility profile.

Predicted Solubility

| Solvent | Type | Predicted Solubility | Rationale |

| Water (H₂O) | Polar, Protic | Low to Insoluble | The long, eight-carbon hydrophobic chain dominates over the polar amine group, limiting miscibility.[7][8][9] |

| 5% Hydrochloric Acid (HCl) | Aqueous Acid | Soluble | The basic amine group is protonated to form a water-soluble ammonium salt.[10][11] |

| Diethyl Ether (CH₃CH₂)₂O | Nonpolar Organic | Soluble | The nonpolar hydrocarbon chain interacts favorably with the nonpolar solvent.[12] |

| Ethanol (CH₃CH₂OH) | Polar, Protic Organic | Soluble | Capable of hydrogen bonding with the amine group and has a nonpolar ethyl group to interact with the carbon chain.[7][8] |

Causality of Solubility

-

In Water: Amines with fewer than six carbon atoms are generally soluble in water because they can form hydrogen bonds with water molecules.[13] However, as the length of the hydrophobic alkyl chain increases, the influence of the polar amine group diminishes, leading to a sharp decrease in water solubility.[7][8] this compound, with its eight-carbon chain, is therefore expected to be poorly soluble in water.[9]

-

In Acidic Solutions: Amines are weak bases due to the lone pair of electrons on the nitrogen atom.[10] In the presence of a dilute mineral acid like HCl, the amine group is protonated, forming an oct-7-en-1-ammonium chloride salt. This ionic salt is significantly more polar than the neutral amine, allowing it to dissolve readily in the aqueous solution.[11][14]

Conclusion

The physical properties of this compound are a direct consequence of its molecular structure. Its predicted boiling point of approximately 180 °C is elevated due to the presence of intermolecular hydrogen bonding, a feature absent in alkanes but weaker than in corresponding alcohols. The molecule's dual nature—a long hydrophobic carbon chain and a polar, basic amine group—governs its solubility. It exhibits poor solubility in water but is readily soluble in common organic solvents and dilute aqueous acids. These foundational properties are essential for designing synthetic routes, developing purification strategies, and predicting the behavior of this compound in various chemical and biological systems.

References

- Experiment 27 - Amines and Amides - Jay C. McLaughlin. (n.d.).

- Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.).

- 7-Octen-1-amine | 82223-49-2 - ChemicalBook. (n.d.).

-

Physical Properties of Amines - BYJU'S. (n.d.). Retrieved from [Link]

-

Physical Properties of Amines Explained with Examples - Vedantu. (n.d.). Retrieved from [Link]

-

23.4: Physical Properties of Amines - Chemistry LibreTexts. (2021). Retrieved from [Link]

-

Amines: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

an introduction to amines - Chemguide. (n.d.). Retrieved from [Link]

-

NEET UG : Physical and Chemical Properties of Amines, Chemistry - Unacademy. (n.d.). Retrieved from [Link]

-

15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Test for Amino Groups - BYJU'S. (n.d.). Retrieved from [Link]

-

This compound | C8H17N | CID 12878169 - PubChem. (n.d.). Retrieved from [Link]

-

Organic Bases: Amines – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]

-

26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

-

15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.). Retrieved from [Link]

-

-

24.2: Structure and Properties of Amines - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

-

7-octen-1-ol, 13175-44-5 - The Good Scents Company. (n.d.). Retrieved from [Link]

- Solubility of Organic Compounds. (2023).

-

-

16.3: Properties of Amines - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

-

-

Are amines soluble in organic solvents? - Quora. (2018). Retrieved from [Link]

-

Sources

- 1. 7-Octen-1-amine | 82223-49-2 [amp.chemicalbook.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. 7-octen-1-ol, 13175-44-5 [thegoodscentscompany.com]

- 6. scienceready.com.au [scienceready.com.au]

- 7. byjus.com [byjus.com]

- 8. Physical Properties of Amines Explained with Examples [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemhaven.org [chemhaven.org]

- 11. www1.udel.edu [www1.udel.edu]

- 12. moorparkcollege.edu [moorparkcollege.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 7-Octen-1-amine

Introduction: The Significance of Thermal Stability in the Application of 7-Octen-1-amine

7-Octen-1-amine, a versatile bifunctional molecule featuring a primary amine and a terminal alkene, holds considerable promise in various research and drug development applications. Its unique structure allows it to serve as a valuable building block in the synthesis of novel organic compounds, polymers, and pharmaceutical intermediates. However, the inherent reactivity of both the amine and the olefinic functionalities necessitates a thorough understanding of its thermal stability and degradation profile. This guide provides a comprehensive overview of the factors influencing the stability of 7-Octen-1-amine, outlines its potential degradation pathways, and details robust analytical methodologies for its characterization. For professionals in researcher, scientist, and drug development fields, this information is critical for ensuring product purity, optimizing reaction conditions, and establishing safe handling and storage protocols.[1][2]

Physicochemical Properties of 7-Octen-1-amine

A foundational understanding of the physicochemical properties of 7-Octen-1-amine is essential for interpreting its thermal behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇N | [3] |

| Molecular Weight | 127.23 g/mol | [3] |

| IUPAC Name | oct-7-en-1-amine | [3] |

| CAS Number | 82223-49-2 | [3] |

| Boiling Point | Not explicitly available, but related compounds suggest it would be in the range of 170-190 °C at atmospheric pressure. | Inferred |

| Flash Point | Not explicitly available, but the related 1-octene has a flash point of -9 °C.[4][5] The presence of the amine group would likely raise this, but it should be considered flammable. | Inferred |

Part 1: The Degradation Profile of 7-Octen-1-amine

The degradation of 7-Octen-1-amine can be broadly categorized into two primary mechanisms: thermal degradation and oxidative degradation. These processes can lead to a loss of the parent compound, the formation of impurities, and potentially hazardous conditions.[6][7]

Thermal Degradation

In the absence of oxygen, 7-Octen-1-amine can undergo thermal degradation at elevated temperatures. The primary amine functionality and the terminal double bond are the most likely sites for thermal decomposition.

Proposed Thermal Degradation Pathways:

-

Deamination: At high temperatures, the C-N bond can cleave, leading to the formation of ammonia and various hydrocarbon products.

-

Cyclization: Intramolecular reactions could lead to the formation of cyclic amines, such as substituted piperidines or pyrrolidines, although this is generally more prevalent in alkanolamines.[8]

-

Polymerization: The terminal double bond can undergo free-radical polymerization at elevated temperatures, leading to the formation of oligomers and polymers. This can manifest as an increase in viscosity or the formation of solid residues.

Oxidative Degradation

The presence of oxygen significantly accelerates the degradation of amines.[6] For 7-Octen-1-amine, both the amine group and the double bond are susceptible to oxidation.

Proposed Oxidative Degradation Pathways:

-

Amine Oxidation: The primary amine can be oxidized to form a variety of products, including imines, aldehydes, and carboxylic acids. Further reactions with atmospheric nitrogen oxides could potentially lead to the formation of nitrosamines, a class of compounds with known health risks.[9][10]

-

Olefin Oxidation: The terminal double bond is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, ketones, and carboxylic acids. This can result in chain cleavage and the formation of smaller, more volatile degradation products.

The following diagram illustrates the potential degradation pathways of 7-Octen-1-amine.

Caption: Proposed degradation pathways for 7-Octen-1-amine.

Part 2: Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is required to fully characterize the thermal stability and degradation profile of 7-Octen-1-amine. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of degradation products.[6][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] This technique is invaluable for determining the onset of thermal decomposition and quantifying mass loss events.

Experimental Protocol for TGA of 7-Octen-1-amine:

-

Instrument Preparation: Ensure the TGA instrument is clean and calibrated with appropriate standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 7-Octen-1-amine into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Select the desired atmosphere. For thermal stability, an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min is recommended. For oxidative stability, a controlled air or oxygen/nitrogen mixture should be used.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5 minutes.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the mass loss at each decomposition step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15] It is used to detect thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol for DSC of 7-Octen-1-amine:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 7-Octen-1-amine into a hermetically sealed aluminum or stainless steel pan. The use of a hermetic pan is crucial to prevent evaporation before boiling or decomposition.

-

Reference: Use an empty, hermetically sealed pan as the reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min is typically used.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -20 °C) to observe any low-temperature transitions.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the expected decomposition temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate decomposition or polymerization reactions.

-

Integrate the peak areas to determine the enthalpy of transitions (ΔH).

-

The following diagram illustrates the general experimental workflow for assessing the thermal stability of 7-Octen-1-amine.

Caption: Experimental workflow for thermal stability analysis.

Part 3: Handling, Storage, and Safety Considerations

Given the potential for thermal and oxidative degradation, proper handling and storage of 7-Octen-1-amine are paramount to maintain its purity and ensure safety.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Containers should be tightly sealed to prevent moisture absorption.[1]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] Avoid inhalation of vapors and contact with skin and eyes.[16][17]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and sources of ignition.[2]

Conclusion

7-Octen-1-amine is a valuable chemical intermediate whose utility is intrinsically linked to its stability. A comprehensive understanding of its thermal and oxidative degradation pathways is essential for its effective and safe use. The analytical methodologies outlined in this guide, particularly TGA and DSC, provide a robust framework for characterizing its stability profile. By implementing the recommended handling and storage procedures, researchers and developers can ensure the integrity of 7-Octen-1-amine for their applications.

References

- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.).

- DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM - UM Research Repository. (2010, November 26).

- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical - MatheO. (n.d.).

- Amine Thermal Degradation - Bryan Research & Engineering, LLC. (2008, April 8).

- Degradation of amine-based solvents in CO2 capture process by chemical absorption - Heriot-Watt University. (n.d.).

- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).

- Advancing Amine Degradation Analysis - International CCS Knowledge Centre. (2021, January 26).

- 7-Octyn-1-amine | C8H15N | CID 18762022 - PubChem. (n.d.).

- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC - PubMed Central. (n.d.).

- Containing Polymers and Their Application as Thermal Latent Curing Agents for One-Component Epoxy Resins - American Chemical Society. (2026, January 12).

- Atmospheric Degradation of Amines (ADA) | NILU. (2010, March 11).